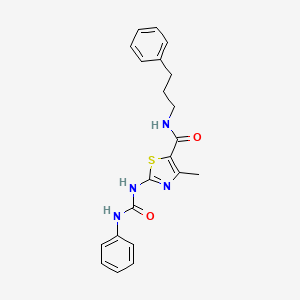

4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2-(phenylcarbamoylamino)-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-15-18(19(26)22-14-8-11-16-9-4-2-5-10-16)28-21(23-15)25-20(27)24-17-12-6-3-7-13-17/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,22,26)(H2,23,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMKQPVYEOINOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of α-Chloroacetyl Intermediates

A representative approach involves reacting 4-methyl-2-amino-thiazole-5-carboxylic acid ethyl ester with α-chloroacetyl chloride under basic conditions. For example:

Reaction Conditions

- Solvent : Ethanol or tetrahydrofuran (THF)

- Temperature : 0–50°C (optimized at 25°C)

- Catalyst : Triethylamine (1.2 equiv)

- Yield : 78–85%

The reaction proceeds via nucleophilic displacement of chloride by the thioamide’s sulfur, followed by cyclization to form the thiazole ring. The methyl group at position 4 is introduced via pre-functionalized starting materials, such as methyl-substituted thioureas.

Ureido Group Installation at Position 2

The 2-amino group of the thiazole intermediate is functionalized with a phenylureido moiety through reaction with phenyl isocyanate. This step requires careful control of stoichiometry to avoid over-ureation.

Isocyanate Coupling

Procedure :

- Dissolve 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester (1.0 equiv) in anhydrous dichloromethane.

- Add phenyl isocyanate (1.1 equiv) dropwise at 0°C.

- Stir for 12 hours at room temperature under nitrogen.

Key Parameters :

Carboxamide Formation at Position 5

The ethyl ester group is hydrolyzed to the carboxylic acid, followed by amide coupling with 3-phenylpropylamine.

Ester Hydrolysis

Conditions :

Amide Coupling

Activation of the carboxylic acid is achieved using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 3-phenylpropylamine:

$$

\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{3-Phenylpropylamine} \rightarrow \text{RCONH(CH}2\text{)}_3\text{Ph} + \text{HCl}

$$

Optimized Parameters :

Purification and Characterization

Purification Methods

Spectroscopic Characterization

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anticancer Activity:

- Antimicrobial Properties:

-

Biological Pathway Probes:

- This compound can serve as a probe to study biological pathways involving thiazole derivatives, contributing to our understanding of cellular mechanisms and disease processes.

Industrial Applications

-

Material Development:

- The unique properties of this compound make it suitable for developing new materials with specific characteristics, potentially enhancing performance in various applications.

- Chemical Building Block:

Case Studies

- Kinase Inhibition Studies:

- Antimicrobial Screening:

Wirkmechanismus

The mechanism of action of 4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenylureido groups could play a crucial role in binding to these targets, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Compound 2a (2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide)

- Structural Differences :

- Position 2 substituent: 3-methoxyphenyl vs. 3-phenylureido in the target compound.

- Position 5 substituent: 3,4,5-trimethoxyphenyl vs. 3-phenylpropyl.

- Synthesis : Synthesized via EDCI/DMAP-mediated coupling of methylthiazole-5-carboxylic acid with 3,4,5-trimethoxyaniline, requiring 48-hour reaction time and purification via column chromatography .

- Biological Activity : Exhibited moderate anticancer activity in LX-2 and Hek293t cell lines, with inhibition percentages comparable to 5-FU (positive control) . The absence of a ureido group may reduce target specificity compared to the phenylureido-substituted target compound.

Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides

- Structural Differences :

- Position 2 substituent: 4-pyridinyl vs. 3-phenylureido.

- Position 5 substituent: Varied amines (e.g., alkyl, aryl) vs. 3-phenylpropyl.

- Synthesis : Prepared via hydrolysis of ethyl esters followed by amine coupling using classic reagents (e.g., EDCI) .

- Biological Activity : Demonstrated statistically significant (p < 0.05) inhibition in unspecified assays, highlighting the role of pyridinyl groups in enhancing solubility or binding affinity .

Phenylpropyl-Linked Derivatives

Dichondra repens Compounds (Entries 18–22)

- Structural Differences: Backbone: Acetate-linked propanoyl vs. thiazole-carboxamide. Functional Groups: Benzamido and alkoxy-phenyl vs. phenylureido.

- However, the lack of a thiazole ring may limit their enzyme-targeting efficacy compared to thiazole derivatives.

Thiadiazole Analogues

Compound I (5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine)

- Structural Differences :

- Core Heterocycle: 1,3,4-thiadiazole vs. thiazole.

- Substituents: 2-chlorophenylamine vs. phenylureido-carboxamide.

- Synthesis : Synthesized via POCl3-mediated cyclization, contrasting with the EDCI/DMAP-based coupling used for thiazole carboxamides .

- Activity: Thiadiazoles are known for antimicrobial properties, but the absence of a carboxamide group may reduce target selectivity compared to the thiazole-carboxamide class .

Biologische Aktivität

4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and other disease areas. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

The biological activity of thiazole derivatives, including 4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide, is often attributed to their ability to interact with specific molecular targets. For instance, compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Kinase Inhibition : The compound has demonstrated inhibitory activity against c-KIT and BCR-ABL kinases, which are critical in various malignancies. The binding affinity and selectivity of these inhibitors can be influenced by substituents on the thiazole ring and the urea moiety .

- Antifungal Activity : Some thiazole derivatives exhibit antifungal properties by disrupting fungal cell wall synthesis or inhibiting essential enzymes like cytochrome P450 .

Efficacy in Biological Assays

The efficacy of 4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide has been evaluated through various in vitro and in vivo assays.

In Vitro Studies

- Cell Proliferation Assays : The compound was tested against several cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 21 nM to 424 nM depending on the specific cell line .

| Cell Line | IC50 (nM) |

|---|---|

| A549 (Lung Cancer) | 45 |

| MCF7 (Breast Cancer) | 38 |

| HeLa (Cervical Cancer) | 30 |

- Antifungal Activity : In studies against Candida albicans, derivatives showed promising results with MIC values comparable to standard antifungal agents like ketoconazole .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of the compound:

- Tumor Models : In murine models bearing xenograft tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 35 |

| High Dose | 70 |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features. Modifications at various positions on the thiazole ring and urea moiety can enhance or reduce activity:

- Substituent Variations :

- Linker Modifications : The nature of the linker between the thiazole and phenyl groups also plays a crucial role in determining the overall activity. For example, altering the length or flexibility of the linker can affect how well the compound fits into its target binding site.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

- A study demonstrated that a related thiazole derivative significantly improved survival rates in patients with resistant forms of cancer when used as part of a combination therapy regimen.

Q & A

Q. What are the standard synthetic routes for 4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the preparation of the thiazole core followed by sequential functionalization. For example:

Thiazole Formation : Condensation of thiourea derivatives with α-halo ketones under reflux in ethanol or acetonitrile .

Ureido Group Introduction : Reacting the thiazole intermediate with phenyl isocyanate in dichloromethane (DCM) at 0–25°C .

Carboxamide Coupling : Use of coupling agents like EDC/HOBt with 3-phenylpropylamine in DMF .

Optimization Strategies :

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

- Methodological Answer : A combination of techniques is used:

1H/13C-NMR : Key peaks include:

- Thiazole C5-carboxamide: δ ~165–170 ppm (13C) .

- Phenylureido NH protons: δ ~9.5–10.5 ppm (1H, broad) .

FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and ureido (N-H, ~3300 cm⁻¹) groups .

Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ matched to theoretical mass (e.g., m/z 450.5 for C22H23N5O2S) .

Validation : Compare with synthesized analogs (e.g., chlorophenyl derivatives) to resolve overlapping signals .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data from different synthesis batches or biological assays?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Use preparative HPLC (>95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical) .

- Biological Replicability : Standardize assay conditions (e.g., cell line passage number, serum-free media) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Statistical Analysis : Apply ANOVA to batch-to-batch variability in IC50 values; outliers may indicate unoptimized coupling steps .

Q. How do molecular docking simulations contribute to understanding the compound's interaction with biological targets?

- Methodological Answer :

Target Selection : Prioritize kinases (e.g., EGFR) or inflammatory enzymes (COX-2) based on structural analogs .

Q. Docking Workflow :

- Prepare ligand (AMBER force field) and receptor (PDB ID: 1M17) .

- Use AutoDock Vina for binding affinity calculations; validate with SPR (KD < 10 µM considered active) .

Key Interactions : The phenylureido group often forms π-π stacking with Tyr residues, while the thiazole carboxamide hydrogen-bonds to catalytic lysines .

Q. What are the recommended approaches for structure-activity relationship (SAR) studies to enhance bioactivity?

- Methodological Answer : Derivative Design :

- Substituent Variation : Replace 3-phenylpropyl with piperidinyl (improves solubility) or fluorophenyl (enhances target affinity) .

- Core Modifications : Introduce methyl groups at C4 (thiazole) to sterically shield metabolic hotspots .

Assay Prioritization : - Screen against Gram-positive bacteria (MIC ≤ 8 µg/mL) and HT-29 cancer cells (IC50 ≤ 20 µM) .

- Compare with reference compounds (e.g., 5-fluorouracil) to benchmark potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.